2-amino-N-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
2-amino-N-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases like Bcr-Abl . These interactions can lead to the modulation of cellular processes such as gene expression and signal transduction, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-amino-4-phenylthiazole
Uniqueness
2-amino-N-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
1184919-01-4 |
---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
2-amino-N-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c11-10-12-6-8(15-10)9(14)13-7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) |
InChI Key |
LJVVNVSKFUUHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.